molecular formula C15H19F3N2O3S B2892506 3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide CAS No. 1797177-88-8

3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Cat. No.: B2892506
CAS No.: 1797177-88-8
M. Wt: 364.38
InChI Key: YVKKUFGEVQLHJY-UHFFFAOYSA-N
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Description

3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a synthetic organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The azetidine ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced azetidine derivatives.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their function. The azetidine ring provides structural rigidity, which can enhance binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(isobutylsulfonyl)-N-(4-methylphenyl)azetidine-1-carboxamide
  • 3-(isobutylsulfonyl)-N-(4-chlorophenyl)azetidine-1-carboxamide
  • 3-(isobutylsulfonyl)-N-(4-fluorophenyl)azetidine-1-carboxamide

Uniqueness

Compared to similar compounds, 3-(isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

3-(Isobutylsulfonyl)-N-(4-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structure of this compound incorporates a sulfonamide moiety, which is often associated with diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16F3N2O2S\text{C}_{13}\text{H}_{16}\text{F}_3\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Several studies have explored the anticancer potential of azetidine derivatives. The compound's ability to inhibit tumor growth has been linked to its interaction with specific molecular targets involved in cell proliferation and survival pathways. For instance, compounds containing azetidine rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.

Antimicrobial Properties

The sulfonamide group in the compound is known for its antimicrobial properties. Research has demonstrated that related sulfonamide compounds exhibit significant antibacterial and antifungal activities. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and repair.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to modulate inflammatory pathways. Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.

Case Studies

  • In Vitro Studies : A study conducted on azetidine derivatives indicated that modifications at the nitrogen atom can significantly enhance their anticancer activity. The presence of trifluoromethyl groups was noted to increase lipophilicity, improving cellular uptake and efficacy against cancer cells .
  • Animal Models : In vivo studies on related compounds have demonstrated promising results in reducing tumor size in murine models. These studies highlight the potential for further development into therapeutic agents for cancer treatment .

Data Tables

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; inhibition of angiogenesis
AntimicrobialInhibition of folate synthesis
Anti-inflammatoryModulation of cytokine production

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O3S/c1-10(2)9-24(22,23)13-7-20(8-13)14(21)19-12-5-3-11(4-6-12)15(16,17)18/h3-6,10,13H,7-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKKUFGEVQLHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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